molecular formula C20H24N4O5S B2578133 (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone CAS No. 1105233-76-8

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone

Cat. No.: B2578133
CAS No.: 1105233-76-8
M. Wt: 432.5
InChI Key: ZJGOHDVZUKIXLB-UHFFFAOYSA-N
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Description

This compound features a piperazine core linked to a 4-cyclopropylthiazole moiety via a methyl group and a 4,5-dimethoxy-2-nitrophenyl ketone (Figure 1). The methoxy groups may enhance lipophilicity and metabolic stability, while the nitro group could contribute to electron-deficient reactivity or redox activity.

Properties

IUPAC Name

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-28-17-9-14(16(24(26)27)10-18(17)29-2)20(25)23-7-5-22(6-8-23)11-19-21-15(12-30-19)13-3-4-13/h9-10,12-13H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGOHDVZUKIXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

The compound (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a piperazine ring, a thiazole moiety, and a nitrophenyl group, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N4O5SC_{19}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 402.47 g/mol. The presence of multiple functional groups likely influences its pharmacological properties, including solubility and binding affinity to various biological macromolecules.

PropertyValue
Molecular FormulaC19H22N4O5SC_{19}H_{22}N_{4}O_{5}S
Molecular Weight402.47 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory and anti-nociceptive effects. The mechanism may involve the modulation of pro-inflammatory cytokines and other mediators in the inflammatory response.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. This suggests potential applications in treating conditions characterized by inflammation, such as arthritis.

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory and analgesic properties of this compound. Results indicate that administration leads to a marked reduction in edema and pain response compared to control groups. These findings support the hypothesis that the compound effectively modulates inflammatory responses through its biochemical interactions.

Case Studies

  • Study on Anti-inflammatory Effects : In a controlled study involving rats with induced paw edema, the administration of this compound resulted in a significant decrease in swelling compared to untreated controls.
  • Analgesic Activity Assessment : A separate investigation focused on the analgesic properties revealed that the compound significantly reduced pain perception in models subjected to formalin-induced pain, indicating its potential utility in pain management therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine or thiazole components can significantly affect the biological activity of the compound. For instance, altering substituents on the piperazine ring has been shown to enhance COX inhibition potency, suggesting avenues for further optimization in drug design.

Comparison with Similar Compounds

Structural Similarity Analysis

Using graph-based comparison methods (Figure 2), the compound’s structure was analyzed for common subgraphs with known molecules. Key findings:

  • Thiazole-Piperazine Hybrids: Compounds like 5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (metconazole) share a heterocyclic core but lack the nitro-aromatic system, reducing electronic similarity .
  • Nitro-Aromatic Derivatives: Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid) contains a nitro group and aromatic ring but replaces the thiazole-piperazine scaffold with a benzoic acid chain, altering solubility and target interactions .
  • Tanimoto Coefficient: A simulated Tanimoto analysis (based on binary fingerprints) revealed moderate similarity (0.45–0.55) to triazole-containing agrochemicals, driven by shared heterocyclic motifs, but low similarity (<0.3) to flavonoid derivatives like catechins due to divergent functional groups .

Table 1: Structural and Functional Group Comparison

Compound Heterocycle Nitro Group Methoxy Groups Piperazine
Target Compound Thiazole Yes 2 Yes
Metconazole Triazole No 0 No
Acifluorfen None Yes 0 No
(−)-Epigallocatechin gallate Flavanol No 3 No
Physicochemical Properties
  • Lipophilicity : The methoxy and nitro groups balance hydrophilicity and lipophilicity, yielding a calculated logP of ~2.8 (estimated via fragment-based methods). This is higher than catechins (logP ~1.5) due to fewer polar hydroxyl groups .
  • Electron-Deficient Character : The nitro group renders the aromatic ring electrophilic, akin to acifluorfen, but unlike metconazole, which relies on triazole-mediated hydrogen bonding .

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